![molecular formula C35H50O4 B14251789 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate CAS No. 345966-31-6](/img/structure/B14251789.png)
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two undec-10-en-1-yl groups attached to a phenyl and benzoate moiety, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 11-bromo-1-undecene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for an extended period to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the undec-10-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl and benzoate groups.
Applications De Recherche Scientifique
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystal elastomers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The undec-10-en-1-yl groups can insert into lipid bilayers, affecting membrane fluidity and permeability. In material science, the compound’s structure allows it to form ordered phases, contributing to the properties of liquid crystal elastomers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(6-methyloctyl)oxy]phenyl 4-(undec-10-en-1-yloxy)benzoate
- 4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile
- 4-(undec-10-en-1-yloxy)phenyl 4-[(2-fluorooctyl)oxy]benzoate
Uniqueness
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is unique due to its dual undec-10-en-1-yl groups, which impart specific physical and chemical properties. These groups enhance the compound’s ability to interact with lipid bilayers and form ordered phases in liquid crystal materials, making it valuable for various applications .
Propriétés
Numéro CAS |
345966-31-6 |
|---|---|
Formule moléculaire |
C35H50O4 |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
(4-undec-10-enoxyphenyl) 4-undec-10-enoxybenzoate |
InChI |
InChI=1S/C35H50O4/c1-3-5-7-9-11-13-15-17-19-29-37-32-23-21-31(22-24-32)35(36)39-34-27-25-33(26-28-34)38-30-20-18-16-14-12-10-8-6-4-2/h3-4,21-28H,1-2,5-20,29-30H2 |
Clé InChI |
IFHXMSWKNJKDOW-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


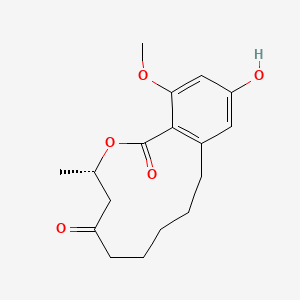
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
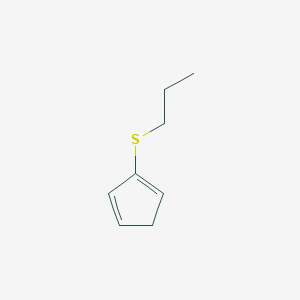
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
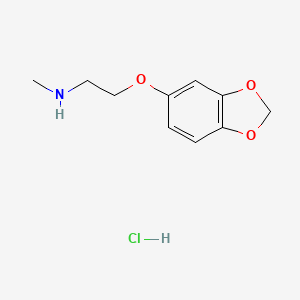
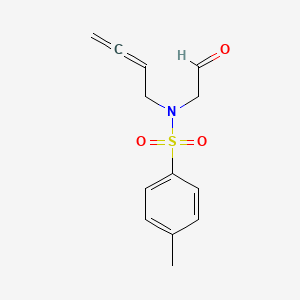


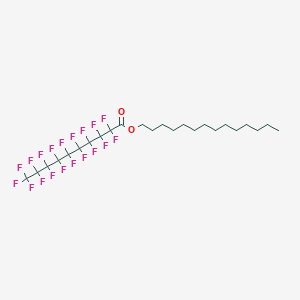

![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

